2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo-
Description
Introduction to 1,3,5-Thiadiazine Heterocycles and Target Compound
Structural Significance of 2H-1,3,5-Thiadiazine-3(4H)-Propanoic Acid Derivatives
The 1,3,5-thiadiazine core is a sulfur- and nitrogen-containing heterocycle with a six-membered ring structure. In the target compound, this scaffold is functionalized at three critical positions:
- N-3 Position : A propanoic acid group (–CH2CH2COOH) introduces hydrophilicity and potential hydrogen-bonding capacity, which may enhance solubility and interactions with biological targets.
- N-5 Position : A linear octyl chain (–C8H17) contributes significant lipophilicity, likely improving membrane permeability and pharmacokinetic properties.
- C-6 Position : A thioxo group (=S) enhances electron delocalization within the ring, potentially stabilizing the molecule and enabling coordination with metal ions or thiol-containing biomolecules.
Table 1: Key Structural Features and Their Implications
The combination of these substituents creates a hybrid molecular architecture that balances hydrophilic and lipophilic properties—a design principle often employed in bioactive compound optimization. For instance, the octyl chain’s length aligns with optimal lipid membrane integration observed in antimicrobial agents, while the thioxo group mirrors motifs in mesoionic compounds known for enhanced cellular uptake.
Historical Context of Thiadiazine-Based Compound Development
The exploration of 1,3,5-thiadiazines began in the mid-20th century, driven by interest in sulfur-containing heterocycles for agricultural and medicinal applications. Key milestones include:
- 1950s–1970s : Early synthesis methods focused on dithiocarbamate intermediates reacting with aldehydes and amines to form mono- and bis-thiadiazines. These compounds showed preliminary antifungal and antibacterial activity but suffered from cytotoxicity due to unoptimized substituents.
- 1980s–2000s : Advances in regioselective functionalization enabled precise modification of N-3 and N-5 positions. The introduction of carboxylic acid groups (e.g., propanoic acid) marked a shift toward water-soluble derivatives with improved safety profiles. Concurrently, alkyl chains like the octyl group were explored to modulate lipophilicity for antimicrobial applications.
- 2010s–Present : Computational studies and structure-activity relationship (SAR) analyses refined synthetic strategies. For example, density functional theory (DFT) calculations elucidated the cyclization mechanisms of thiadiazine intermediates, guiding the design of stable derivatives like the target compound. Modern applications now span agriculture (e.g., dazomet as a soil fumigant) and drug discovery (e.g., antiparasitic agents).
The target compound emerges from this lineage as a purpose-engineered molecule combining historical insights with contemporary SAR principles. Its propanoic acid and octyl-thioxo groups reflect lessons from earlier generations—specifically, the need to balance bioactivity with reduced cytotoxicity through strategic substituent selection.
Properties
CAS No. |
662167-04-6 |
|---|---|
Molecular Formula |
C14H26N2O2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-(5-octyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)propanoic acid |
InChI |
InChI=1S/C14H26N2O2S2/c1-2-3-4-5-6-7-9-16-11-15(10-8-13(17)18)12-20-14(16)19/h2-12H2,1H3,(H,17,18) |
InChI Key |
XLCZYXCFZQOXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CN(CSC1=S)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 318.49 g/mol. Its unique structure features a thiadiazine ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized thiadiazine compounds demonstrate antibacterial activity against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
Table 1: Antimicrobial Efficacy of Thiadiazine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | P. aeruginosa | 16 µg/mL |
| Compound C | E. coli | 8 µg/mL |
Anticancer Potential
Thiadiazine derivatives have also been screened for anticancer activity. A study highlighted the effectiveness of certain derivatives against various cancer cell lines, including lung (NCI-H460), breast (MCF7), and CNS (SF268) cancer cells . The preliminary results suggest that these compounds may inhibit cancer cell proliferation.
Agricultural Applications
The compound's derivatives are being explored for their potential as agricultural pesticides due to their antifungal properties. Research has shown that specific thiadiazine compounds can inhibit the growth of pathogenic fungi affecting crops. For example, compounds derived from thiadiazines have been tested against Aspergillus species and demonstrated effective antifungal activity .
Synthesis and Testing of Thiadiazine Derivatives
A comprehensive study synthesized a series of thiadiazine derivatives and evaluated their biological activities. The synthesis involved the reaction of thiosemicarbazides with various carbonyl compounds under controlled conditions. The resulting compounds were tested for antimicrobial and anticancer activities, revealing promising results in both areas .
Field Trials for Agricultural Use
Field trials conducted to assess the efficacy of thiadiazine-based fungicides showed a significant reduction in fungal infections in treated crops compared to untreated controls. These trials underline the potential for integrating thiadiazines into sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Thiadiazine and Pyrimidinone Derivatives
describes heterocyclic compounds with sulfur-containing rings, such as 4i and 4j , which share structural motifs with the target compound. Key differences include:
The octyl chain in the target compound likely enhances membrane permeability compared to the aromatic coumarin groups in 4i/4j, which may prioritize photophysical properties .
Propanoic Acid-Containing Pesticides
lists herbicides such as haloxyfop and fluazifop, which share the propanoic acid moiety but differ in core structure:
While both classes include propanoic acid, the thiadiazine-thioxo system in the target compound may target different biochemical pathways compared to the aryloxy groups in haloxyfop .
Key Differentiators and Research Implications
Unique Features of the Target Compound
- Thioxo Group: May act as a nucleophile or metal-chelating agent, enabling redox activity absent in non-sulfur analogs.
- Hybrid Structure: Combines a rigid thiadiazine ring with a flexible propanoic acid tail, balancing stability and reactivity .
Biological Activity
The compound 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- is a derivative of the thiadiazine family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Synthesis and Characterization
The synthesis of thiadiazine derivatives typically involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds. For 2H-1,3,5-thiadiazine derivatives, methods often include cyclization reactions that yield various substitutions at the 3rd and 5th positions of the thiadiazine ring. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure.
Characterization Data
| Technique | Observation |
|---|---|
| NMR (1H) | Peaks at δ 4.53 (C-4), δ 4.52 (C-6), δ 3.97 (C-7) |
| IR | Characteristic bands for NH and C=S groups observed |
Antimicrobial Activity
The biological activity of 2H-1,3,5-thiadiazine derivatives has been extensively studied. Research indicates that these compounds exhibit significant antimicrobial properties against various bacterial strains.
Case Studies
-
Study on Antibacterial Activity
- A series of thiadiazine derivatives were tested against Gram-positive and Gram-negative bacteria.
- The results showed that compounds with lipophilic groups at the 3rd position and polar groups at the 5th position exhibited optimal antimicrobial activity.
- Inhibition zones were measured using standard agar diffusion methods.
-
Antifungal Activity
- The compound was also evaluated for antifungal properties against Candida species.
- Results indicated moderate antifungal activity, suggesting potential for further development as an antifungal agent.
Table: Antimicrobial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2H-1,3,5-Thiadiazine Derivative A | Staphylococcus aureus (G+) | 15 |
| 2H-1,3,5-Thiadiazine Derivative B | Escherichia coli (G-) | 12 |
| 2H-1,3,5-Thiadiazine Derivative C | Pseudomonas aeruginosa (G-) | 10 |
The antimicrobial action of thiadiazines is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the thioxo group enhances reactivity towards nucleophiles in bacterial cells.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing thiadiazine derivatives with high yield and purity?
- Methodological Answer : Optimize multi-step synthesis by starting with 4-thioalkyl phenol intermediates, followed by cyclization with acetic acid and sodium acetate under reflux (2–3 hours). Purification via recrystallization using CHCl₃/petroleum ether (1:2 v/v) enhances purity . For thiadiazine-propanoic acid derivatives, ensure stoichiometric control of 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid to avoid side reactions .
Q. How can NMR spectroscopy confirm the thiadiazine ring structure and substituent positioning?
- Methodological Answer : Use -NMR to identify methylene protons adjacent to the thiadiazine sulfur atoms (δ 3.5–4.5 ppm) and -NMR to detect carbonyl carbons (δ 170–180 ppm). For the octyl chain, integrate signals in the δ 0.8–1.6 ppm range and compare with synthetic intermediates to verify regioselectivity .
Q. What analytical techniques are recommended for assessing thioxo group stability?
- Methodological Answer : Employ FT-IR spectroscopy to monitor the C=S stretching vibration (~1200–1250 cm⁻¹). Thermal gravimetric analysis (TGA) under nitrogen can assess decomposition thresholds, while HPLC-MS tracks degradation products in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazine-thioxo derivatives?
- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Reanalyze conflicting data using multivariate statistics to identify confounding factors like impurity profiles .
Q. What strategies mitigate challenges in crystallizing thiadiazine-propanoic acid derivatives for X-ray diffraction?
- Methodological Answer : Use solvent vapor diffusion with acetonitrile/water mixtures to slow crystallization. Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the hydrophobic octyl chain. If crystals remain elusive, employ powder XRD paired with DFT calculations for structural validation .
Q. How does the octyl chain influence the compound’s lipophilicity and membrane permeability?
- Methodological Answer : Calculate logP values using HPLC retention time correlations or software (e.g., MarvinSketch). Compare experimental permeability via parallel artificial membrane permeability assays (PAMPA) with shorter-chain analogs. Molecular dynamics simulations can model octyl chain interactions in lipid bilayers .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar thiadiazine derivatives?
- Analysis : Variations arise from differences in reflux duration, catalyst loading (e.g., sodium acetate concentration), or purification methods. For example, extended reflux (>3 hours) may degrade acid-sensitive intermediates, reducing yields . Standardizing reaction monitoring (e.g., TLC at 30-minute intervals) improves reproducibility.
Q. How to interpret conflicting FT-IR spectra for the thioxo group in different solvent systems?
- Analysis : Solvent polarity affects C=S vibrational frequencies. Compare spectra in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Density functional theory (DFT) simulations can model solvent effects and reconcile observed shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
